molecular formula C22H16Cl2N2S2 B11703740 2,6-dichloro-N-[(2Z)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2(3H)-ylidene]aniline

2,6-dichloro-N-[(2Z)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B11703740
M. Wt: 443.4 g/mol
InChI Key: UBEPKCCMZRADOG-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2-amine is a complex organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring substituted with various functional groups, including dichlorophenyl, methylsulfanylphenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a thioamide intermediate, followed by cyclization with a halogenated aromatic compound to form the thiazole ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols

Scientific Research Applications

N-(2,6-dichlorophenyl)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. Additionally, the compound’s structural features may allow it to interact with DNA or proteins, affecting gene expression and protein function.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dichlorophenyl)-4-phenyl-1,3-thiazol-2-amine: Lacks the methylsulfanylphenyl group, which may result in different chemical properties and biological activities.

    N-(2,6-dichlorophenyl)-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-2-amine: Similar structure but with variations in the substitution pattern, leading to differences in reactivity and applications.

    N-(2,6-dichlorophenyl)-5-phenyl-1,3-thiazol-2-amine:

Uniqueness

N-(2,6-dichlorophenyl)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H16Cl2N2S2

Molecular Weight

443.4 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-4-(4-methylsulfanylphenyl)-5-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C22H16Cl2N2S2/c1-27-16-12-10-14(11-13-16)19-21(15-6-3-2-4-7-15)28-22(25-19)26-20-17(23)8-5-9-18(20)24/h2-13H,1H3,(H,25,26)

InChI Key

UBEPKCCMZRADOG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(SC(=N2)NC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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